2,5-Dichloro-3-methylbenzyl alcohol

Description

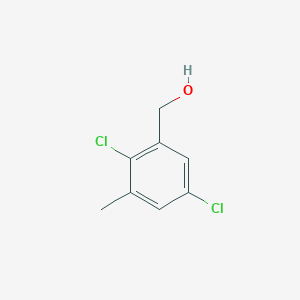

2,5-Dichloro-3-methylbenzyl alcohol (hypothetical structure based on nomenclature) is a chlorinated benzyl alcohol derivative featuring chlorine atoms at the 2- and 5-positions of the benzene ring and a methyl group at the 3-position. Its molecular formula is inferred as C₈H₈Cl₂O (molecular weight: ~191.05), structurally analogous to compounds like 2,4-dichloro-α-methylbenzyl alcohol (CAS 1475-13-4, ). While direct data for this compound is absent in the provided evidence, comparisons with structurally similar dichlorobenzyl alcohols and methyl-substituted analogs highlight trends in properties and applications.

Properties

IUPAC Name |

(2,5-dichloro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYWUGCPNBEIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physical Properties

Key physical and structural data for related compounds are summarized below:

Key Observations :

- Molecular Weight: Methyl substitution (e.g., 2,4-dichloro-α-methylbenzyl alcohol) increases molecular weight by ~14 Da compared to non-methylated analogs (e.g., 2,5-dichlorobenzyl alcohol).

- Melting Points : 3,5-Dichlorobenzyl alcohol has a defined melting point (79–82°C), while methylated variants lack such data, suggesting altered crystallinity .

- Boiling Points: The α-methyl group in 2,4-dichloro-α-methylbenzyl alcohol lowers boiling point (125–126°C at 7 mmHg) compared to non-methylated analogs due to reduced polarity .

Preparation Methods

Reduction of Corresponding Benzyl Chlorides or Benzaldehydes

A common approach involves the reduction of 2,5-dichloro-3-methylbenzyl chloride or the corresponding aldehyde to the benzyl alcohol.

- Starting materials: 2,5-dichloro-3-methylbenzyl chloride or 2,5-dichloro-3-methylbenzaldehyde.

- Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using palladium or Raney nickel catalysts.

- Solvents: Ethanol, tetrahydrofuran (THF), or other organic solvents.

- Conditions: Typically mild temperatures (0–50 °C) under inert atmosphere to avoid side reactions.

- Example: Catalytic hydrogenation of 2-chloromethyl-3-methyl diphenyl derivatives under 0.1–0.6 MPa hydrogen pressure at 50–70 °C using Raney nickel or palladium on carbon catalysts yields the corresponding benzyl alcohol with high efficiency.

Chlorination of 3-methylbenzyl Alcohol Derivatives

Another route involves selective chlorination of methyl-substituted benzyl alcohols to introduce chlorine atoms at the 2- and 5-positions.

- Reagents: Chlorine gas or chlorinating agents such as sulfuryl chloride (SO2Cl2).

- Conditions: Controlled temperature (40–120 °C) under lighting or photochemical conditions to direct substitution.

- Purification: Extraction and vacuum distillation to isolate the chlorinated benzyl alcohol.

- Notes: Careful control of chlorine molar ratios and reaction times is critical to avoid over-chlorination or side products.

Reduction of 2,5-Dichloro-3-methylbenzoic Acid Derivatives

- Process: Reduction of 2,5-dichloro-3-methylbenzoic acid or its esters using reducing agents such as potassium borohydride in the presence of zinc chloride and tetrahydrofuran.

- Reaction: The carboxylic acid group is reduced to the corresponding benzyl alcohol.

- Example: A patent describes the reduction of 3,5-dichlorobenzoic acid (structurally similar) with potassium borohydride in THF under vacuum and nitrogen atmosphere, followed by workup and crystallization to obtain high purity benzyl alcohol derivatives.

Comparative Data Table of Preparation Methods

Q & A

Q. What role does steric hindrance play in the compound’s catalytic hydrogenation efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.